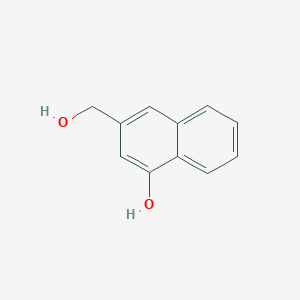

1-Naphthol-3-methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(hydroxymethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H10O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6,12-13H,7H2 |

InChI Key |

RFNHWJGZIWUVRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Naphthol 3 Methanol and Analogues

Approaches to the Synthesis of Naphthol-Methanol Derivatives

The construction of naphthol-methanol derivatives can be achieved through various synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Direct hydroxymethylation involves the introduction of a hydroxymethyl group (–CH₂OH) onto a pre-existing naphthalene (B1677914) or naphthol ring in a single step. One common method for this transformation is the use of formaldehyde (B43269) (HCHO) in the presence of a catalyst. smolecule.comevitachem.com For instance, naphthalene derivatives can undergo hydroxymethylation to introduce the hydroxymethyl group at specific positions. evitachem.com This approach is conceptually straightforward but can sometimes be challenging in terms of regioselectivity, as multiple positions on the aromatic ring may be susceptible to electrophilic attack.

The hydroxymethylation of phenols and phenolic ketones using formaldehyde is a well-established reaction that can be catalyzed by either acids or bases. researchgate.net In the case of naphthols, which are phenolic compounds, similar strategies can be applied. The reaction of a naphthol with formaldehyde would be expected to yield a hydroxymethylnaphthol. However, controlling the position of the incoming hydroxymethyl group and preventing side reactions, such as the formation of methylene-bridged dimers, are critical considerations. researchgate.net Catalytic systems, such as those involving certain divalent metal salts, have been shown to improve the selectivity for ortho-hydroxymethylation in phenols. researchgate.net

Multi-step synthesis provides a more controlled, albeit longer, route to specific isomers of naphthol-methanol derivatives. vapourtec.comudel.edu This approach involves the sequential introduction and modification of functional groups on the naphthalene scaffold.

A common multi-step strategy involves an initial formylation reaction to introduce a formyl group (–CHO) onto the naphthalene ring, followed by a reduction step to convert the formyl group into a hydroxymethyl group (–CH₂OH). For example, a mono-formylated propellane containing a naphthalene unit has been successfully reduced to the corresponding mono-hydroxymethylated product using sodium borohydride (B1222165) (NaBH₄) in a mixture of dichloromethane (B109758) and methanol (B129727). beilstein-journals.org This two-step sequence allows for precise control over the location of the hydroxymethyl group.

Another versatile approach is the three-component Betti reaction, which involves the reaction of a naphthol, an aldehyde, and an amine to form an aminoalkylnaphthol. rsc.orgasianpubs.org While this reaction introduces an aminoalkyl group rather than a simple hydroxymethyl group, the resulting products can be valuable intermediates for further transformations. The development of multi-component reactions offers a pathway to complex naphthol derivatives. orientjchem.orgasianpubs.org

Alkylation Reactions Involving Naphthols and Alcohol Feedstocks

Alkylation reactions, particularly those involving the reaction of naphthols with alcohols like methanol, are fundamental transformations that have been studied to understand the reactivity of the naphthalene ring. These reactions are closely related to the synthesis of substituted naphthols and can provide insights into C-C bond formation on the naphthol scaffold.

The alkylation of naphthols can proceed through two main pathways: O-alkylation, where the alkyl group attaches to the oxygen of the hydroxyl group to form an ether, and C-alkylation, where the alkyl group attaches to a carbon atom of the naphthalene ring. sci-hub.seiitm.ac.in The regioselectivity of the reaction (i.e., the position of alkylation) is influenced by factors such as the catalyst, solvent, and reaction conditions.

In many cases, C-alkylation is a significant pathway, leading to the formation of methylnaphthols when methanol is used as the alkylating agent. capes.gov.brjocpr.com For 1-naphthol (B170400), C-alkylation predominantly occurs at the C-2 and C-4 positions, which are activated by the hydroxyl group. Studies have shown that under certain conditions, 2-methyl-1-naphthol (B1210624) can be the major product of the reaction between 1-naphthol and methanol. jocpr.comijsr.net The Friedel-Crafts alkylation of naphthols with various alcohols is a widely used method for C-H functionalization to create new C-C bonds. rsc.orgrsc.org

Vapor phase alkylation offers several advantages, including the potential for continuous operation and easier catalyst separation. The alkylation of 1-naphthol with methanol in the vapor phase has been investigated over various solid acid catalysts. jocpr.comijsr.net In these studies, a continuous fixed-bed down-flow reactor is typically used. The catalyst is placed in the reactor, and the reactants (1-naphthol and methanol) are passed over it at elevated temperatures. jocpr.comijsr.net

One study investigated the vapor phase alkylation of 1-naphthol with methanol over Ni₁₋ₓMnₓFe₂O₄ type ferrites. ijsr.net In this process, the reactants were fed into the reactor with a stream of nitrogen gas, and the products were collected after passing through a condenser. ijsr.net The major product identified was 2-methyl-1-naphthol, indicating a preference for C-alkylation at the C-2 position. ijsr.net Similarly, the alkylation of 1-naphthol with methanol has been carried out over Ni₁₋ₓCoₓFe₂O₄ ferrospinels, also yielding 2-methyl-1-naphthol as the primary product. jocpr.com

The mechanism proposed for the high C-2 methylation selectivity involves the vertical adsorption of 1-naphthol on a Lewis acidic site of the catalyst. ijsr.net This orientation facilitates the methylation of the adsorbed naphthoxide ion at the C-2 position by an adjacently adsorbed methoxide (B1231860) ion. ijsr.net

The catalytic activity and product selectivity in the vapor phase alkylation of 1-naphthol are strongly dependent on the acidity of the catalyst and the reaction conditions, such as temperature and weight hourly space velocity (WHSV).

Influence of Catalyst Acidity: Studies have shown a direct correlation between the acidity of the ferrite (B1171679) catalysts and their performance. jocpr.comijsr.net Catalysts with higher acidity tend to exhibit higher conversion of 1-naphthol and greater selectivity towards the formation of 2-methyl-1-naphthol. jocpr.comijsr.net For instance, in the Ni₁₋ₓMnₓFe₂O₄ system, the catalytic activity increased with higher manganese content, which was attributed to an increase in the catalyst's acidity. ijsr.net Similarly, for Ni₁₋ₓCoₓFe₂O₄ catalysts, the activity and selectivity for 2-methyl-1-naphthol increased with higher cobalt content, which also correlated with higher Lewis acidity. jocpr.com

Influence of Reaction Temperature: The reaction temperature has a significant impact on both the conversion of 1-naphthol and the distribution of products. jocpr.comijsr.net Generally, as the temperature increases, the conversion of 1-naphthol also increases up to an optimal point. Beyond this temperature, the yield of the desired product, 2-methyl-1-naphthol, may decrease due to side reactions such as deep ring methylation (formation of polymethylnaphthalenes) and coke deposition on the catalyst surface. jocpr.comijsr.net For both MnFe₂O₄ and CoFe₂O₄ catalysts, the maximum yield of 2-methyl-1-naphthol was obtained at a temperature of 573 K. jocpr.comijsr.net

Table 1: Effect of Temperature on the Alkylation of 1-Naphthol with Methanol over MnFe₂O₄ Catalyst Reaction Conditions: Molar Ratio (Methanol:1-Naphthol) = 3:1, WHSV = 0.4 h⁻¹

| Temperature (K) | 1-Naphthol Conversion (%) | Selectivity for 2-Methyl-1-naphthol (%) | Yield of 2-Methyl-1-naphthol (%) |

|---|---|---|---|

| 548 | 58.2 | 80.1 | 46.6 |

| 573 | 67.8 | 78.2 | 53.0 |

| 598 | 74.5 | 65.3 | 48.6 |

| 623 | 80.1 | 54.2 | 43.4 |

| 648 | 83.2 | 45.3 | 37.7 |

| 673 | 85.6 | 38.1 | 32.6 |

Data sourced from Rani, A., et al. (2017). ijsr.net

Influence of Weight Hourly Space Velocity (WHSV): WHSV, which is related to the contact time of the reactants with the catalyst, also plays a crucial role. The conversion of 1-naphthol generally increases with WHSV up to a certain point. A further increase in WHSV leads to a decrease in conversion because the reactants have less time to interact with the catalyst's active sites. jocpr.comijsr.net An optimal WHSV of 0.4 h⁻¹ was identified in studies using ferrite catalysts for the methylation of 1-naphthol. jocpr.comijsr.net

Table 2: Alkylation of 1-Naphthol with Methanol over Various Ferrite Catalysts Optimized Conditions: Temperature = 573 K, Molar Ratio (Methanol:1-Naphthol) = 3:1, WHSV = 0.4 h⁻¹

| Catalyst | 1-Naphthol Conversion (%) | Selectivity for 2-Methyl-1-naphthol (%) | Yield of 2-Methyl-1-naphthol (%) |

|---|---|---|---|

| NiFe₂O₄ | 45.3 | 65.2 | 29.5 |

| Ni₀.₅Mn₀.₅Fe₂O₄ | 58.4 | 72.3 | 42.2 |

| MnFe₂O₄ | 67.8 | 78.2 | 53.0 |

| Ni₀.₅Co₀.₅Fe₂O₄ | 52.1 | 75.3 | 39.2 |

| Ni₀.₂₅Co₀.₇₅Fe₂O₄ | 56.4 | 80.2 | 45.2 |

| CoFe₂O₄ | 70.5 | 84.5 | 59.6 |

Data sourced from Rani, A., et al. (2017) and Gupta, R. K., et al. (2015). jocpr.comijsr.net

O-Alkylation Processes and Competing Rearrangement Pathways

The O-alkylation of hydroxynaphthalenes, such as 1-naphthol-3-methanol, is a fundamental transformation for synthesizing naphthyl ethers. The most common method is the Williamson ether synthesis, which involves the deprotonation of the naphthol's hydroxyl group with a base to form a nucleophilic naphthoxide ion, followed by a substitution reaction (SN2) with an alkyl halide. wvu.edu The choice of base and reaction conditions is crucial for the success of this process. For instance, sodium hydroxide (B78521) can be used to generate the naphthoxide, which then reacts with an electrophile like 1-bromobutane (B133212) to form the corresponding ether. wvu.edu Alternatively, bases such as triethylamine (B128534) in a micellar medium can also facilitate the O-alkylation of naphthols with reagents like benzyl (B1604629) bromide or phenacyl bromide. jocpr.com

A significant challenge in the alkylation of naphthols is the competition between O-alkylation (at the oxygen atom) and C-alkylation (at a carbon atom of the naphthalene ring). The outcome is influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent.

Furthermore, certain O-alkylation products can undergo subsequent rearrangement reactions. Naphthyl allyl ethers, for example, can be susceptible to sigmatropic rearrangements like the Claisen rearrangement, particularly when heated. jocpr.com In vapor phase alkylation of 1-naphthol with methanol over ferrite catalysts, higher temperatures can lead to side reactions, including the formation of polymethylnaphthalenes due to repeated methylation. jocpr.com

Table 1: O-Alkylation Methods and Competing Pathways for Naphthols

| Method/Pathway | Reagents/Conditions | Product Type | Competing Reaction/Pathway | Citation |

| Williamson Ether Synthesis | 1. NaOH2. Alkyl Halide (e.g., 1-bromobutane) | Alkyl Naphthyl Ether | C-Alkylation | wvu.edu |

| Micellar-Mediated Alkylation | Benzyl Bromide, Triethylamine, 70% Methanol/Water | Benzyl Naphthyl Ether | Not specified | jocpr.com |

| Vapor Phase Alkylation | Methanol, CoFe₂O₄ catalyst, 573 K | Methyl Naphthyl Ether | Dehydroxylation, Polymethylation | jocpr.com |

| Claisen Rearrangement | Heat (for allyl naphthyl ethers) | Rearranged Alkyl-Naphthol | None (post-alkylation) | jocpr.com |

Derivatization of the Hydroxyl and Methanol Moieties

The presence of both a phenolic hydroxyl group and a primary alcohol (methanol) moiety in this compound offers dual sites for chemical derivatization, enabling the synthesis of a wide range of functionalized naphthalene structures.

Esterification and Etherification Reactions of Hydroxynaphthalenes

The hydroxyl group of naphthols is more reactive than that of phenols, readily undergoing esterification and etherification. nih.gov These reactions are pivotal for creating diverse libraries of naphthol derivatives. researchgate.net

Etherification: As detailed in section 2.2.2, the Williamson ether synthesis is a primary route for preparing naphthyl ethers. wvu.edujocpr.com Polymer-supported reactions have also been employed to catalyze the O-alkylation of naphthoxide ions. researchgate.net

Esterification: Naphthyl esters can be synthesized through various methods. One common approach involves the reaction of a naphthol with an acyl chloride or acid anhydride (B1165640) in the presence of a base. These ester derivatives are valuable in their own right and as intermediates for further chemical transformations. researchgate.net

Oxidation and Reduction Transformations of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) on the naphthalene ring is a key site for oxidative and reductive transformations.

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes and carboxylic acids. For example, UV light-induced transformation of 1-methylnaphthalene (B46632) in the air can produce 1-naphthalenemethanol, which can be further oxidized to 1-naphthaldehyde (B104281) and 1-naphthoic acid. scirp.orgresearchgate.netmedchemexpress.com This stepwise oxidation highlights a pathway to access valuable carbonyl and carboxyl derivatives. The oxidation of the hydroxyl group on the naphthalene ring itself can also occur, potentially leading to the formation of quinones.

Reduction: While the hydroxymethyl group is already a reduced form, further reduction to a methyl group is synthetically possible, typically through a two-step process. This might involve converting the alcohol to a halide or tosylate, followed by reductive cleavage.

Table 2: Functionalization of Hydroxyl and Hydroxymethyl Groups

| Moiety | Reaction Type | Reagents/Process | Product Functional Group | Citation |

| Phenolic -OH | Etherification | Alkyl halide, Base | Ether (-OR) | jocpr.comresearchgate.net |

| Phenolic -OH | Esterification | Acyl chloride or Anhydride | Ester (-OCOR) | researchgate.net |

| Hydroxymethyl -CH₂OH | Oxidation | Oxidizing agents (e.g., via photo-oxidation) | Aldehyde (-CHO) | researchgate.net |

| Hydroxymethyl -CH₂OH | Oxidation | Oxidizing agents (e.g., via photo-oxidation) | Carboxylic Acid (-COOH) | scirp.orgresearchgate.net |

| Phenolic -OH | Oxidation | Oxidizing agents (e.g., KMnO₄) | Quinone |

Preparation of Intermediate Aldehydes for Schiff Base Formation

Hydroxynaphthaldehydes are critical intermediates for synthesizing Schiff bases, which are compounds containing a C=N double bond. These aldehydes can be prepared through the controlled oxidation of hydroxymethylnaphthalenes, as discussed previously. researchgate.net

An alternative and widely used method for introducing an aldehyde group onto a naphthol ring is formylation. Several formylation techniques exist:

Duff Reaction: Uses hexamethylenetetramine in a strong acid. google.com

Reimer-Tiemann Reaction: Employs chloroform (B151607) in a strong base. google.com

Paraformaldehyde-based Methods: Various methods use paraformaldehyde as the formylating agent under different catalytic conditions, such as with magnesium chloride and triethylamine, or ammonium (B1175870) acetate (B1210297) in acetic acid. google.comsioc-journal.cnorgsyn.org

Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent, prepared from reagents like SOCl₂ and DMF, to formylate naphthols. researchgate.net

Once the hydroxynaphthaldehyde is obtained, Schiff bases are typically synthesized by condensing the aldehyde with a primary amine. The reaction is often carried out by refluxing the two components in an alcohol solvent, such as ethanol, sometimes with the addition of a catalytic amount of acid. asianpubs.orgjmchemsci.com For example, 2-hydroxynaphthaldehyde can be reacted with 2-anthranilic acid or 4-aminoantipyrine (B1666024) to yield the corresponding Schiff base. asianpubs.orgjmchemsci.com

Catalytic Aspects in Naphthol Functionalization

Catalysis plays an indispensable role in the selective and efficient functionalization of naphthols. The development of advanced catalytic systems, particularly heterogeneous catalysts, is driven by the need for environmentally benign and reusable processes.

Heterogeneous Catalysis in Alkylation and Functionalization Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial for industrial chemical production due to their ease of separation and potential for reuse. nwo.nlsharif.edu Solid acid catalysts are particularly prominent in the functionalization of aromatic compounds like naphthols. google.com

Alkylation Reactions: The alkylation of naphthols has been extensively studied using various solid acid catalysts.

Zeolites: These microporous aluminosilicates are widely used due to their shape-selective properties and tunable acidity. Zeolites such as Beta, Y, ZSM-5, and MCM-22 have been successfully employed in the alkylation of naphthalene and its derivatives. nwo.nlmdpi.comresearchgate.net The pore structure and acidity of the zeolite are critical factors that influence catalyst activity and the selectivity of the products formed. mdpi.comscilit.com For instance, mesoporous Beta zeolites have shown enhanced performance in the benzylation of naphthalene due to improved accessibility of the acid sites for bulky molecules. mdpi.com

Other Solid Acids: A mixture of ZnCl₂ and AlCl₃ supported on silica (B1680970) gel has been used as a mesoporous solid acid catalyst for the alkylation of phenols and naphthols under microwave irradiation, showing selective ortho-alkylation for certain substrates. sharif.edusharif.edusid.ir Spinel ferrites, such as CoFe₂O₄, have also been utilized as catalysts for the vapor phase alkylation of 1-naphthol with methanol, with the catalyst's acidity correlating to its activity. jocpr.com

The use of these solid catalysts helps to overcome the environmental and corrosion issues associated with traditional homogeneous catalysts like AlCl₃ or H₂SO₄. sid.ir

Table 3: Examples of Heterogeneous Catalysts in Naphthol/Naphthalene Functionalization

| Catalyst Type | Specific Example | Reaction | Key Findings | Citation |

| Zeolite | Mesoporous Beta Zeolite | Benzylation of Naphthalene | Increased mesoporosity enhances accessibility of acid sites and improves catalytic activity. | mdpi.comscilit.com |

| Zeolite | Y, ZSM-5, MCM-22 | Alkylation of Naphthalene | Catalyst performance depends on specific zeolite structure and acidity. | researchgate.net |

| Supported Metal Halides | ZnCl₂:AlCl₃ on Silica Gel | Alkylation of Naphthols | Eco-friendly catalyst for solvent-free alkylation under microwave irradiation; selective for ortho-products. | sharif.edusid.ir |

| Spinel Ferrite | CoFe₂O₄ | Alkylation of 1-Naphthol with Methanol | Catalytic activity depends on acidity; yields 2-methyl-1-naphthol as the major product. | jocpr.com |

Role of Metal Oxide Catalysts (e.g., Ferrospinels, Zeolites)

Heterogeneous catalysts, particularly metal oxides, are integral to the synthesis of naphthol derivatives due to their high thermal stability, reusability, and environmentally friendly nature. mdpi.comijsr.net Among these, ferrospinels and zeolites have demonstrated significant utility.

Ferrospinels:

Spinel ferrites, with the general formula MFe₂O₄ (where M can be Co, Cu, Mn, Ni, Zn, etc.), function as effective heterogeneous catalysts in various organic transformations. mdpi.comfrontiersin.org Their catalytic activity is largely attributed to the distribution of cations within their tetrahedral and octahedral sites, which influences their acidic and basic properties. ijsr.net

In the context of naphthol analogues, ferrospinels have been successfully used for C-C bond formation through alkylation. A notable example is the vapor-phase alkylation of 1-naphthol with methanol, catalyzed by nickel-manganese-iron ferrospinels (Ni₁-ₓMnₓFe₂O₄), to produce 2-methyl-1-naphthol. ijsr.net In this reaction, the 1-naphthol molecule is thought to adsorb onto Lewis acidic sites on the catalyst surface, facilitating methylation by an adjacent methoxide ion. ijsr.net The MnFe₂O₄ ferrite, in particular, has shown a high yield of 53.0% with 78.2% selectivity for 2-methyl-1-naphthol under optimized conditions. ijsr.net

Additionally, mixed metal oxide nanocatalysts, such as Manganese Zinc Iron Oxide (Mn₂O₃/Fe₃O₄/ZnO), have been developed for the one-pot, three-component synthesis of complex naphthoxazine derivatives from β-naphthol, aromatic aldehydes, and urea. benthamdirect.com The magnetic nature of these ferrite-based catalysts simplifies their recovery and reuse, aligning with the principles of green chemistry. mdpi.combenthamdirect.com

Zeolites:

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them highly shape-selective catalysts. Their strong Brønsted acid sites are crucial for catalyzing a variety of organic reactions. mdpi.com Zeolites such as H-ZSM-5 and H-BEA have been employed as efficient, reusable catalysts for the multicomponent synthesis of amidoalkyl naphthols. researchgate.netresearchgate.net This reaction typically involves the condensation of a 2-naphthol (B1666908), an aromatic aldehyde, and an amide under solvent-free or green solvent conditions. researchgate.netresearchgate.net The zeolite facilitates the reaction by acting as a solid acid catalyst, promoting the formation of necessary intermediates. researchgate.net

Catalyst Design and Performance Optimization

The efficacy of metal oxide catalysts in synthesizing naphthol analogues is heavily dependent on their rational design and the optimization of reaction conditions.

Ferrospinel Catalyst Optimization:

The performance of ferrospinel catalysts can be fine-tuned by several means. One approach is the optimization of reaction parameters. For the alkylation of 1-naphthol over an MnFe₂O₄ catalyst, factors such as reaction temperature, the molar ratio of reactants, and the weight hourly space velocity (WHSV) are critical. For instance, studies have shown that 1-naphthol conversion increases with WHSV up to a certain point (0.4 h⁻¹), beyond which conversion decreases as the reactant has insufficient time to transform into the product. ijsr.net

A more fundamental approach to optimization lies in the design of the catalyst itself. Doping a spinel structure with a secondary metal can create a "double spinel" or hybrid structure. acs.org This modification can generate more active oxygen vacancies and alter the electronic properties of the catalyst, thereby enhancing its catalytic activity. acs.org The choice of the M-site metal in MFe₂O₄ spinels and the synthetic method (e.g., sol-gel, coprecipitation) also significantly impacts the catalyst's surface area, purity, and ultimately, its catalytic performance. frontiersin.org

| WHSV (h⁻¹) | 1-Naphthol Conversion (%) | 2-Methyl-1-naphthol Selectivity (%) |

|---|---|---|

| 0.2 | 48.5 | 75.0 |

| 0.3 | 55.2 | 76.5 |

| 0.4 | 67.8 | 78.2 |

| 0.5 | 62.4 | 74.3 |

| 0.6 | 58.1 | 71.9 |

Zeolite Catalyst Optimization:

For zeolites, catalyst design primarily focuses on tailoring their pore structure and acidity to suit specific reactions. In reactions involving bulky molecules, such as the benzylation of naphthalene, conventional microporous zeolites can suffer from diffusion limitations. mdpi.com To overcome this, hierarchical zeolites with additional mesopores are designed. These mesopores enhance the diffusion of reactants and products and increase the accessibility of the acidic active sites within the zeolite framework, leading to significantly improved catalytic activity. mdpi.com

Furthermore, the catalytic performance of zeolites in reactions like naphthalene alkylation is a function of crystal size, external surface area, and the concentration and strength of acid sites. d-nb.info Nanosized ZSM-5 zeolites, for example, exhibit high naphthalene conversion rates due to their strong acid sites and large external surface area. The selectivity towards specific isomers can be tuned by controlling the acidity and pore dimensions of the nanocrystals. d-nb.info The synthesis method is a critical factor that determines these physicochemical properties and, consequently, the catalytic behavior of the resulting zeolite crystals. d-nb.info

| Catalyst ID | Crystal Size (nm) | External Surface Area (m²/g) | Strong Acid Site Density (mmol/g) | Naphthalene Conversion (%) |

|---|---|---|---|---|

| HNZ-A | 80 | 54 | 0.61 | 31.2 |

| HNZ-N | 50 | 65 | 0.61 | 42.5 |

| HNZ-T | 30 | 74 | 0.24 | 30.5 |

Asymmetric Catalysis in Naphthol Derivative Synthesis

The synthesis of specific enantiomers of chiral naphthol derivatives is of paramount importance, particularly for applications in pharmaceuticals and materials science. Asymmetric catalysis provides the most efficient route to these optically active compounds.

Several powerful strategies have been developed for the asymmetric synthesis of naphthol analogues:

Cooperative Heterogeneous/Homogeneous Catalysis: A novel strategy for the asymmetric transfer hydrogenation of naphthols involves a dual catalytic system. First, a heterogeneous catalyst like commercial Pd/C hydrogenates the naphthol to a ketone intermediate. Subsequently, a second, chiral homogeneous catalyst (e.g., a Ru-tethered-TsDPEN complex) asymmetrically reduces the ketone to the desired chiral alcohol. This one-pot method can furnish chiral 1,2,3,4-tetrahydronaphthols with excellent enantioselectivity (up to 99% ee). chinesechemsoc.org

Chiral Lewis Acid Catalysis: The enantioselective hydroxylative dearomatization of 2-naphthols has been achieved using a chiral N,N′-dioxide–scandium(III) complex as the catalyst. rsc.org This method allows for the synthesis of valuable chiral ortho-quinols in high yields (up to 99%) and with high enantiomeric ratios (up to 95:5 er). rsc.org

Chiral Iron Complex Catalysis: Enantioselective oxidative coupling of 2-naphthol derivatives to form axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) compounds can be catalyzed by chiral diphosphine oxide–iron(II) complexes. nii.ac.jp These catalysts are effective even for electron-deficient 2-naphthols, which are typically less reactive in oxidative coupling reactions. The bidentate chiral ligand stabilizes the iron complex, which facilitates the oxidation process, leading to high yields of optically active BINOLs. nii.ac.jp

Organocatalysis: Asymmetric dearomatization reactions can also be achieved without metals. Chiral phosphoric acids have been used to catalyze the chemo- and regioselective aminative dearomatization of α-naphthols, yielding functionalized cyclic ketones with excellent enantioselectivity (>99% ee). researchgate.net

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reported Performance |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Pd/C and Chiral Ru-complex | 1-Naphthols | Chiral 1,2,3,4-Tetrahydronaphthols | Up to 96% yield, up to 99% ee chinesechemsoc.org |

| Hydroxylative Dearomatization | Chiral N,N′-dioxide–Sc(III) complex | 2-Naphthols | Chiral ortho-Quinols | Up to 99% yield, up to 95:5 er rsc.org |

| Oxidative Coupling | Chiral Diphosphine oxide–Fe(II) complex | 2-Naphthol derivatives | Chiral BINOLs | High yields and enantioselectivity nii.ac.jp |

| Aminative Dearomatization | Chiral Phosphoric Acid | α-Naphthols | Functionalized Cyclic Ketones | Up to 93% yield, >99% ee researchgate.net |

Reaction Mechanisms and Kinetics in Naphthol Derived Systems

Mechanistic Investigations of Electrophilic Aromatic Substitution on Naphthols

Electrophilic aromatic substitution (SEAr) is a pivotal reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The mechanism generally involves a two-step process: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com In naphthol systems, the hydroxyl group is a potent activating group, directing electrophiles to specific positions on the naphthalene (B1677914) ring.

Lewis acids are crucial catalysts in many organic reactions, functioning as electron-pair acceptors to enhance the reactivity of substrates. wikipedia.org In the context of naphthol chemistry, Lewis acids can activate both the naphthol and the electrophile. For instance, in Friedel-Crafts alkylation, a Lewis acid can coordinate to an alkyl halide, facilitating the formation of a carbocation, which then acts as the electrophile. lkouniv.ac.in Similarly, Lewis acids can interact with the hydroxyl group of naphthol, modifying its electronic properties and influencing the regioselectivity of the substitution. nih.govstackexchange.com

The synergistic action of Lewis acidic and basic sites can significantly enhance catalytic performance. The presence of both types of sites allows for the activation of both the electrophile and the nucleophile (the naphthol). researchgate.net For example, in the asymmetric propargylation of ketones catalyzed by BINOL-derived catalysts, a Lewis acid activation mode is proposed where the catalyst engages in a ligand exchange process, leading to a six-membered transition state. nih.govbath.ac.uk This dual activation strategy is key to achieving high efficiency and stereoselectivity.

The adsorption of naphthol derivatives onto solid surfaces is a critical step in many catalytic and separation processes. The nature of the adsorbent surface, whether heterogeneous with varied energy sites or homogeneous, dictates the adsorption mechanism. researchgate.net For instance, the adsorption of 2-naphthol (B1666908) onto montmorillonite (B579905) has been shown to be a spontaneous process, with the thermodynamics depending on the concentration of co-adsorbates. nih.gov

The kinetics of adsorption can often be described by models such as the pseudo-second-order model, which suggests that chemisorption, or chemical reaction at the surface, is the rate-limiting step. researchgate.net In the case of 1-naphthol (B170400) adsorption, studies have indicated that the process can be influenced by factors such as pH, with deprotonation of the catalyst surface and dissociation of 1-naphthol affecting the reaction rate. researchgate.net The interaction between the adsorbate and the surface can lead to the formation of specific microstructures, as observed in the adsorption of 2-naphthol on montmorillonite, where the basal spacing of the clay varies with the loading of the adsorbate. nih.gov Desorption processes can also exhibit hysteresis, where the desorption pathway is not the simple reverse of the adsorption process, indicating strong interactions between the adsorbate and the surface. acs.org

The position of electrophilic attack on the naphthol ring, known as regioselectivity, is governed by a combination of electronic and steric factors. The hydroxyl group of naphthol is an ortho-, para-directing activator. In the case of 1-naphthol, this would suggest substitution at the 2- and 4-positions. However, the fused ring system of naphthalene introduces additional complexities. Electrophilic attack at the α-position (C1, C4, C5, C8) is generally favored over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate that preserves the aromaticity of one of the rings. youtube.com

In the Friedel-Crafts alkylation of β-naphthol with allylic alcohols, selective α-alkylation can be achieved using a Brønsted acid catalyst like p-toluenesulfonic acid. rsc.orgresearchgate.netrsc.org The regiochemistry is rationalized by the formation of a sterically less hindered carbocation, which is then attacked by the β-naphthol. rsc.org Steric hindrance from bulky substituents on either the naphthol or the electrophile can significantly influence the product distribution, often favoring substitution at less crowded positions. rsc.orgresearchgate.netresearchgate.net For example, in the Friedel-Crafts acetylation of 2-methoxynaphthalene, the choice of solvent can alter the major product between the 2-methoxy-3-acetoxy and 2-methoxy-6-acetoxynaphthalene isomers, highlighting the subtle interplay of factors that control regioselectivity. stackexchange.com

Table 1: Regioselectivity in the Friedel-Crafts Alkylation of β-Naphthol with Various Allylic Alcohols rsc.orgresearchgate.net

| Entry | Allylic Alcohol | Product | Yield (%) |

| 1 | 3-Phenyl-2-propen-1-ol | 1-(3-Phenylallyl)-2-naphthol | 88 |

| 2 | 3-(4-Methylphenyl)-2-propen-1-ol | 1-(3-(4-Methylphenyl)allyl)-2-naphthol | 84 |

| 3 | 3-(4-Methoxyphenyl)-2-propen-1-ol | 1-(3-(4-Methoxyphenyl)allyl)-2-naphthol | 70 |

| 4 | 3-(4-Chlorophenyl)-2-propen-1-ol | 1-(3-(4-Chlorophenyl)allyl)-2-naphthol | 89 |

| 5 | 3-(4-Bromophenyl)-2-propen-1-ol | 1-(3-(4-Bromophenyl)allyl)-2-naphthol | 89 |

| 6 | 3-(2-Chlorophenyl)-2-propen-1-ol | 1-(3-(2-Chlorophenyl)allyl)-2-naphthol | 84 |

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of 1-Naphthol-3-methanol, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

In ¹H-NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For a related compound, 1-naphthalenemethanol, the protons on the naphthalene (B1677914) ring typically resonate in the aromatic region, between 7.0 and 8.5 ppm. chemicalbook.com The methylene (B1212753) protons of the -CH₂OH group would be expected to appear as a singlet or a multiplet further upfield, likely in the range of 4.5-5.5 ppm. The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration.

¹³C-NMR spectroscopy provides complementary data on the carbon skeleton. The aromatic carbons of the naphthalene ring system generally appear in the region of 110-150 ppm. chemicalbook.com The carbon of the methylene group (-CH₂OH) would be expected to have a chemical shift in the range of 60-70 ppm. For 1-naphthalenemethanol, the chemical shifts of the aromatic carbons are observed at approximately 123.6, 125.2, 125.9, 126.3, 128.6, 128.7, 131.2, 133.8, and 137.9 ppm, with the methylene carbon at 64.9 ppm. chemicalbook.com

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic | 7.0 - 8.5 |

| ¹H | -CH₂OH | 4.5 - 5.5 |

| ¹³C | Aromatic | 110 - 150 |

| ¹³C | -CH₂OH | 60 - 70 |

High-Resolution Mass Spectrometry Techniques (EI-MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry, particularly using electron ionization (EI-MS), is a crucial technique for determining the precise molecular weight and investigating the fragmentation patterns of this compound. This information helps to confirm the molecular formula and provides insights into the molecule's stability and bond strengths.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For 1-naphthol (B170400), the molecular ion is observed at an m/z of 144. chemicalbook.com The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or the entire hydroxymethyl group (•CH₂OH). The fragmentation of the naphthalene ring itself would also contribute to the mass spectrum. For instance, in the mass spectrum of 1-naphthol, significant fragments are observed at m/z 115 and 116. chemicalbook.com

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 174 |

| [M - OH]⁺ | Loss of hydroxyl radical | 157 |

| [M - H₂O]⁺ | Loss of water | 156 |

| [M - CH₂OH]⁺ | Loss of hydroxymethyl radical | 143 |

Electronic Spectroscopy and Fluorescence Studies of Naphthol-Based Chromophores

The electronic and photophysical properties of this compound are governed by its naphthol chromophore, which exhibits characteristic absorption and emission behaviors.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy reveals the electronic transitions within the molecule. Naphthols and their derivatives typically display two absorption bands in the near-UV region. koreascience.kr These bands are attributed to π-π* transitions within the naphthalene ring system. The two lowest-lying electronic transitions in naphthalene are designated as ¹Lₐ and ¹Lₑ. researchgate.net The introduction of a hydroxyl group breaks the symmetry of the naphthalene ring, leading to a mixing of these two electronic states and changes in their energy spacing and transition dipole moments. researchgate.net For 1-naphthol, there is a significant overlap between these two transitions. researchgate.net The absorption spectrum of 1-naphthol shows an excitation peak at 290 nm. aatbio.com

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy is employed to study the dynamics of the excited electronic states. Upon excitation, naphthols and their derivatives can undergo various processes, including fluorescence, intersystem crossing, and excited-state proton transfer (ESPT). koreascience.krhopto.org The fluorescence lifetime of the excited state (S₁) for many molecules, including naphthols, is typically in the range of 10⁻⁶ to 10⁻¹¹ seconds. hopto.org The fluorescence decay of naphthol is generally exponential. huji.ac.il For some naphthol derivatives, the fluorescence decay is best described by a sum of two exponentials, with a shorter lifetime in the range of 80-130 picoseconds. nih.gov The fluorescence emission of 1-naphthol has a peak at 339 nm. aatbio.com

| Property | Technique | Characteristic Value/Region |

|---|---|---|

| Absorption Bands | UV-Visible Spectroscopy | Near-UV region |

| Excitation Peak (1-Naphthol) | UV-Visible Spectroscopy | 290 nm |

| Emission Peak (1-Naphthol) | Fluorescence Spectroscopy | 339 nm |

| Excited State Lifetime (S₁) | Time-Resolved Fluorescence | 10⁻⁶ - 10⁻¹¹ s |

Laser Spectroscopy and Resonant Enhanced Multi-Photon Ionization (REMPI) for Gas-Phase Studies

Laser-based techniques, such as Resonant Enhanced Multi-Photon Ionization (REMPI) spectroscopy, are powerful for studying the properties of molecules in the gas phase, providing highly selective and sensitive detection.

REMPI combined with time-of-flight mass spectrometry (TOF-MS) is a valuable tool for isomer-specific detection and spectroscopic analysis. nih.gov In a (1+1)-REMPI process, a molecule is first excited to an intermediate electronic state by absorbing one photon, and then ionized by absorbing a second photon. The resulting ions are detected by a mass spectrometer. By scanning the wavelength of the laser, a REMPI spectrum is obtained, which is similar to an absorption spectrum but can be influenced by factors such as excited-state lifetimes and ionization cross-sections. nih.gov This technique has been used to study various aromatic hydrocarbons, including naphthalene and its derivatives. nih.govaanda.org For instance, the origin band of the S₁ ← S₀ transition of cis-2-naphthol-H₂O complex was identified at 30532 cm⁻¹ using REMPI. aip.org Gas-phase studies of naphthols are important for understanding their intrinsic properties without the influence of a solvent.

Solid-Phase Spectrophotometric Methods for Naphthol Derivatives

Solid-phase spectrophotometry (SPS) has emerged as a powerful analytical technique for the determination of various organic compounds, including naphthol derivatives. This methodology involves the immobilization of a reagent on a solid support, which then interacts with the target analyte in a sample to produce a colored product. The intensity of the color, which is proportional to the concentration of the analyte, is measured directly on the solid phase using diffuse reflectance spectroscopy. This approach offers several advantages over conventional solution-based spectrophotometry, including enhanced sensitivity, selectivity, and the ability to pre-concentrate the analyte from dilute solutions.

One notable application of this technique is in the determination of 1-naphthol, a primary transformation product of certain insecticides. A method has been developed that utilizes silica (B1680970) functionalized with m-diazophenylarsonic acid as a solid-phase analytical reagent (SPAR). This functionalized silica exhibits a high affinity for active phenolic compounds like 1-naphthol. The reaction between the immobilized diazonium salt and 1-naphthol results in the formation of a brightly colored azo compound directly on the silica surface.

The diffuse reflectance UV-vis spectra of the solid phase are recorded and typically presented as the Kubelka-Munk function, F(R) = (1 - R)² / 2R, where R is the reflectance. The intensity of the signal in the Kubelka-Munk function is directly proportional to the concentration of the absorbing species on the solid phase. This allows for the quantitative determination of the naphthol derivative.

The analytical parameters for spectrophotometric methods for 1-naphthol determination are summarized in the table below. These methods are based on the reaction of 1-naphthol with different reagents to form colored complexes.

| Method | Reagent | Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| A | Chloranil | 349 nm | 2.59 x 10³ |

| B | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 423 nm | 94.9 x 10³ |

| C | Vanadium(V) | 510 nm | Not Reported |

This table presents data from various spectrophotometric methods for the determination of 1-naphthol.

Research has also focused on the development of SPAR for the selective pre-concentration and subsequent determination of 1-naphthol traces in water samples. In such systems, the solid support is designed to change color, without the need for additional reagents, as the concentration of the pollutant increases. The level of the pollutant can then be evaluated using UV-vis diffuse reflection spectroscopy.

The choice of the solid support is crucial for the successful implementation of SPS methods. Materials such as silica gel, alumina, and various polymers have been used as solid supports. The surface of these materials can be chemically modified to introduce specific functional groups that can selectively bind to the target analyte. For instance, silica with grafted quaternary ammonium (B1175870) anion-exchanging groups has been used to immobilize m-aminophenylarsonic acid for the detection of 1-naphthol.

Computational Chemistry and Theoretical Investigations of Naphthol Methanol Systems

Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the geometric, energetic, and vibrational characteristics of 1-naphthol (B170400). ijapm.org These calculations have been performed using various functionals and basis sets, such as the B3LYP functional with 6-31G* or 6-311+G** basis sets, to determine optimized molecular structures and vibrational frequencies. ijapm.org

Such studies provide the global minimum energy of the molecular structure and detailed geometrical parameters. ijapm.org The theoretical force constants derived from these calculations are used in normal coordinate analysis (NCA) to assign fundamental vibrational frequencies observed in experimental FT-IR and FT-Raman spectra. ijapm.org The calculated vibrational spectra, when compared with experimental data, show excellent agreement and help in understanding the vibrational modes of the molecule. ijapm.org

1-Naphthol can exist in different conformations primarily related to the orientation of the hydroxyl (-OH) group relative to the naphthalene (B1677914) ring system. These are typically referred to as cis and trans conformers. Computational studies have shown that the non-planarity of cis-1-naphthol is a notable feature, with the OH group pointing out of the plane. smu.edu This distortion is attributed to a close-contact interaction between the hydroxyl hydrogen and the hydrogen atom at the 8-position of the naphthalene ring. smu.edu

Theoretical analysis of this H-H interaction reveals it to be a mix of both attractive and repulsive forces. smu.edu The 1-naphthol system is particularly well-suited for studying this phenomenon because the internal rotation of the OH group provides a smooth coordinate to computationally track electronic properties as the molecule transitions from the cis to the trans conformer, with the other isomers serving as internal references. smu.edu

| Conformer | Key Feature | Primary Interaction of Note | Computational Finding |

|---|---|---|---|

| cis-1-Naphthol | Hydroxyl H oriented towards the C8-H | Close-contact H-H interaction | OH group is out of the molecular plane. smu.edu |

| trans-1-Naphthol | Hydroxyl H oriented away from the C8-H | Less steric hindrance | Serves as a reference for planarity. smu.edu |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The HOMO is associated with the molecule's capacity as a nucleophile or electron donor, while the LUMO represents its ability to act as an electrophile or electron acceptor. libretexts.org

For aromatic systems like 1-naphthol, FMO theory helps to explain reactivity patterns, such as the regioselectivity of electrophilic substitution. ucsb.edu The theory posits that reactions are favored at sites where the relevant frontier orbital (e.g., the HOMO for an electrophilic attack) has the largest electron density. ucsb.edu Computational methods like DFT are used to calculate the energies and spatial distributions of these frontier orbitals. The energy gap between the HOMO and LUMO is also a critical parameter, providing insights into the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. 117.239.78

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating complex reaction mechanisms, including identifying transition states and calculating activation energies. For 1-naphthol, a significant area of study involves Excited-State Proton Transfer (ESPT). researchgate.net This photo-induced process is highly sensitive to the solvent environment. researchgate.net

Molecular dynamics (MD) simulations, often combined with hybrid quantum mechanical/molecular mechanical (QM/MM) models, are employed to investigate these reaction pathways. researchgate.net These simulations can track the real-time interactions between the 1-naphthol photoacid and solvent molecules like methanol (B129727). researchgate.net By modeling the proton transfer pathways along hydrogen-bonding chains from the donor (naphthol) to the acceptor (solvent), researchers can analyze how factors like solvent composition modulate the ESPT rate and the stability of intermediate species. researchgate.net Such studies are crucial for understanding microenvironmental effects on photochemical reactions. researchgate.net

Simulation of Spectroscopic Properties and Spectral Shifts

Theoretical calculations are widely used to simulate spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand electronic transitions. For 1-naphthol and its complexes, methods like DFT and ab initio calculations are used to predict infrared (IR), Raman, and electronic absorption spectra. ijapm.orgresearchgate.net

Simulations can accurately reproduce experimental vibrational spectra, aiding in the assignment of complex spectral features. ijapm.org Furthermore, these methods can model the spectral shifts that occur upon interaction with solvent molecules. For instance, the formation of hydrogen bonds between 1-naphthol and methanol leads to characteristic shifts in the OH stretching vibrations, which can be predicted computationally. researchgate.net Comparing observed IR dip spectra of 1-naphthol-(Methanol)n clusters with simulated spectra for various stable conformations allows for the determination of the cluster structures, such as linear or cyclic hydrogen-bonded arrangements. researchgate.net Changes in fluorescence spectra and lifetimes due to solvent effects in processes like ESPT can also be investigated through simulation. researchgate.net

Intermolecular Interactions and Solvent Effects

The interactions between 1-naphthol and solvent molecules like methanol are critical in determining its chemical and physical behavior in solution. These intermolecular forces include dipole-dipole interactions, London dispersion forces, and, most importantly, hydrogen bonds. libretexts.org The polarity and hydrogen-bonding capability of the solvent significantly influence reaction kinetics and mechanisms. researchgate.netechemi.com

In protic solvents like methanol, the hydroxyl group of 1-naphthol can act as both a hydrogen bond donor and acceptor, leading to the formation of intricate solvation shells. echemi.comlibretexts.org The strength and geometry of these hydrogen bonds can alter the energy landscapes of reaction pathways. researchgate.net All-atom molecular dynamics simulations are a powerful tool for exploring these solvation shell dynamics and their influence on processes such as ESPT. researchgate.net

| Interaction Type | Description | Effect on System |

|---|---|---|

| Hydrogen Bonding | Strong electrostatic attraction between the H of naphthol's -OH group and the O of methanol, and vice versa. libretexts.org | Dominates solvation structure, leads to spectral shifts, and mediates proton transfer. researchgate.netresearchgate.net |

| π-π Stacking | Attractive, noncovalent interaction between the aromatic rings of naphthol molecules. researchgate.net | Can influence aggregation and crystal packing; surprisingly preferred over hydrogen bonding in the 1-naphthol dimer. researchgate.netresearchgate.net |

| van der Waals Forces | Includes London dispersion forces and dipole-dipole interactions. libretexts.org | Contribute to the overall stability of solute-solvent and solute-solute complexes. |

In solutions containing methanol, 1-naphthol participates in hydrogen bonding networks. Computational and spectroscopic studies on 1-naphthol clustered with a small number of methanol molecules (1-NpOH(MeOH)n) have elucidated the structures of these micro-solvated systems. researchgate.net Through a combination of IR dip spectroscopy and ab initio molecular orbital calculations, it has been determined that for n=2 and n=3, the clusters form a cyclic, ring-like structure. researchgate.net

These hydrogen-bonded clusters are crucial intermediates in solvent-mediated chemical processes. The formation of an alcohol oligomer around the photoacid can create a local environment with sufficient basicity to facilitate proton transfer. researchgate.net The structure and dynamics of these hydrogen-bonding networks are a key focus of molecular dynamics simulations, which can reveal how the arrangement of solvent molecules influences reactivity. researchgate.net

Theoretical Descriptions of Excited-State Proton Transfer

Theoretical and computational chemistry provide powerful tools to investigate the intricate mechanisms of excited-state proton transfer (ESPT) in naphthol-methanol systems. These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction energetics, offering insights that are often inaccessible through experimental means alone. The focus of these investigations is typically on clusters of 1-naphthol with a specific number of methanol molecules, as this mimics the local solvent environment where the proton transfer event occurs. For the 1-naphthol-3-methanol system, this involves a 1-naphthol molecule hydrogen-bonded to three methanol molecules.

Molecular Geometry and Cluster Structure

A crucial starting point for any theoretical investigation is the determination of the stable geometries of the 1-naphthol-(methanol)n clusters in both their ground (S₀) and excited (S₁) electronic states. Ab initio molecular orbital calculations have been employed to determine these structures. For 1-naphthol clustered with two or three methanol molecules, computational studies have revealed that the most stable configuration is a cyclic, ring-like structure where the molecules are connected by hydrogen bonds. This ring structure creates a "proton wire" which can facilitate the transfer of the proton from the hydroxyl group of 1-naphthol to the methanol cluster.

Potential Energy Surfaces and Reaction Pathways

The mechanism of ESPT is often elucidated by mapping the potential energy surface (PES) along the proton transfer reaction coordinate. This is typically done using methods like Time-Dependent Density Functional Theory (TD-DFT), which is well-suited for studying the electronic excited states of molecular systems. The reaction coordinate is often defined by the change in the O-H bond length of the naphthol and the corresponding O-H bond formation in the accepting methanol molecule.

Theoretical studies on analogous systems, such as 1-naphthol clustered with ammonia (NH₃) or water (H₂O), provide a framework for understanding the 1-naphthol-methanol system. For instance, in 1-naphthol-(NH₃)₃ clusters, TD-DFT calculations have been used to optimize the geometries of the ground state, the locally excited state, and the proton-transferred state. These calculations reveal the energetic changes that occur upon photoexcitation and subsequent proton transfer.

Energetics of Excited-State Proton Transfer

A key aspect of theoretical descriptions of ESPT is the calculation of the energy barriers for the forward and reverse proton transfer reactions in the excited state. A lower energy barrier in the excited state compared to the ground state indicates a photo-induced proton transfer.

The following table presents calculated relative energies for different isomers of the 1-naphthol-(NH₃)₃ cluster in the ground state (S₀) and the locally excited (Lₐ) and proton-transferred (PT) excited states, illustrating the kind of data generated in these theoretical investigations. The energies are relative to the most stable ground-state isomer.

| Isomer | Relative Energy in S₀ (kcal/mol) | Relative Energy in Lₐ State (kcal/mol) | Relative Energy of PT State (kcal/mol) |

|---|---|---|---|

| IIIa | 0.0 | 85.0 | 83.7 |

| IIIb | 0.4 | 85.6 | 83.8 |

| IIIc | 1.1 | 86.7 | 84.7 |

This table presents theoretical data for the analogous 1-naphthol-(NH₃)₃ system to illustrate the computational approach.

The Role of Electronic States

The nature of the involved electronic excited states is critical for ESPT. For 1-naphthol, the two lowest singlet excited states are the ¹Lₐ and ¹Lₑ states. Theoretical calculations help to determine which of these states is the reactive state for proton transfer. The relative energies of these states can be influenced by the solvent environment, and TD-DFT calculations can predict these shifts. The table below shows calculated vertical excitation energies for the Lₐ and Lₑ states of trans-1-naphthol and its water clusters, demonstrating the effect of solvent molecules on the electronic states.

| System | ¹Lₑ Energy (eV) | ¹Lₐ Energy (eV) | Energy Difference (eV) |

|---|---|---|---|

| 1-Naphthol | 4.27 | 4.68 | 0.41 |

| 1-Naphthol-(H₂O)₁ | 4.23 | 4.61 | 0.38 |

| 1-Naphthol-(H₂O)₂ | 4.21 | 4.56 | 0.35 |

| 1-Naphthol-(H₂O)₃ | 4.19 | 4.52 | 0.33 |

This table illustrates the influence of solvent clustering on the excited electronic states of 1-naphthol, using water as an analogous solvent to methanol.

Advanced Materials Applications and Precursor Chemistry

Role as an Intermediate in Polymer Synthesis

Currently, there is a lack of specific research detailing the function of 1-Naphthol-3-methanol as an intermediate in the synthesis of polymers. The existing body of scientific work on polymer chemistry does not highlight this particular compound as a key monomer or precursor.

Precursor for Advanced Organic Electronic Materials

The potential of this compound as a precursor for the development of advanced organic electronic materials remains an uncharted area of investigation. Scientific literature on organic semiconductors and electronic components does not currently specify the use of this compound.

Synthesis of Ligands for Metal Coordination Chemistry

The synthesis of ligands for metal coordination chemistry often involves molecules with specific functional groups capable of binding to metal ions. Although naphthol-containing ligands have been synthesized, the use of this compound as a direct precursor for such ligands is not described in the current chemical literature. Research has focused on other derivatives for creating chelating agents for various metal ions.

Environmental Transformation Pathways and Chemical Persistence Excluding Ecotoxicity

Hydrolytic Degradation Pathways of Naphthol Compounds

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this is a significant degradation pathway in aquatic environments. However, naphthols, including 1-Naphthol-3-methanol, are generally resistant to hydrolysis under typical environmental conditions. nih.gov The hydroxyl group in naphthols is bonded directly to a stable aromatic naphthalene (B1677914) ring. This bond is chemically stable and not susceptible to cleavage by water. nih.gov Compounds that readily hydrolyze typically possess functional groups such as esters, amides, or alkyl halides. Since naphthols lack these hydrolyzable groups, their degradation through this pathway is considered negligible. nih.gov

Photolytic Transformations and Photoreactivity in Aqueous and Atmospheric Environments

Photolysis, or degradation by light, is a significant transformation pathway for naphthol compounds in both water and the atmosphere.

Aqueous Environments:

In aqueous solutions, 1-naphthol (B170400) readily undergoes phototransformation. When irradiated in aerated water, it can be converted into products such as 1,4-naphthoquinone. researchgate.netwikipedia.org The quantum yield for the photolysis of 1-naphthol at 313 nm in an oxygen-saturated medium is approximately 0.032, indicating a moderate susceptibility to photodegradation. researchgate.net This process is significantly slower in the absence of oxygen. researchgate.net The mechanism can involve monophotonic ionization, where the naphthol molecule ejects an electron, forming a radical cation. This cation can then react with water or deprotonate, leading to radicals that are subsequently oxidized by molecular oxygen to form quinones. researchgate.net Photocatalytic degradation, for instance in the presence of titanium dioxide (TiO2), can also enhance the transformation of naphthalene, a parent compound, into hydroxylated by-products like 1-naphthalenol (1-naphthol). mdpi.com

Atmospheric Environments:

In the atmosphere, naphthols are primarily degraded by reacting with photochemically generated hydroxyl (OH) radicals. acs.orgnih.gov The calculated atmospheric half-life for 2-naphthol (B1666908) due to this reaction is very short, estimated to be around 2 hours, suggesting rapid degradation. oecd.org The process is initiated by the addition of an OH radical to the naphthalene ring or by the abstraction of a hydrogen atom. nih.govresearchgate.net For the parent compound naphthalene, OH radical addition is the dominant initial step, which, after subsequent reactions with molecular oxygen (O2) and nitrogen oxides (NOx), can lead to the formation of various oxidation products, including naphthols, though they are not considered the major reaction pathway. acs.orgnih.gov Other identified atmospheric degradation products of naphthalene and its derivatives include 2-formyl-cinnamaldehyde, nitronaphthols, and various quinones. nih.govresearchgate.net

Table 1: Photolytic Transformation Products of Naphthol and Related Compounds

| Parent Compound | Environment | Key Transformation Products | Primary Mechanism | Reference |

|---|---|---|---|---|

| 1-Naphthol | Aqueous (Aerated) | 1,4-Naphthoquinone, 7-hydroxy-1,4-naphthoquinone | Direct Photolysis, Photo-oxidation | researchgate.net |

| Naphthalene | Aqueous (Photocatalytic) | 1-Naphthol, 2-Naphthol, Polyhydroxylated compounds, Quinones | TiO2 Photocatalysis | mdpi.com |

| Naphthols | Atmospheric | Quinones, Nitronaphthols | Reaction with OH radicals | acs.orgoecd.orgresearchgate.net |

| Naphthalene | Atmospheric | 1-Naphthol, 2-Formylcinnamaldehyde, Phthalic acid | Reaction with OH radicals | nih.gov |

Biodegradation Mechanisms and Products in Environmental Systems (Chemical Aspects)

Biodegradation is a crucial process for the complete removal of naphthol compounds from the environment. A wide variety of microorganisms, including bacteria and fungi, can metabolize these compounds.

The biodegradation of 1-naphthol can proceed through the formation of a 1-naphthol-3,4-oxide, which is then converted to 1,4-naphthoquinone. wikipedia.org More commonly, the degradation pathways mirror those of naphthalene, a parent compound for which naphthols are key intermediates. frontiersin.orgnih.gov Bacteria such as Pseudomonas, Bacillus, and Rhodococcus are known to degrade naphthalene. frontiersin.org

A typical aerobic pathway involves the initial action of a dioxygenase enzyme, which introduces two hydroxyl groups to the naphthalene ring to form a cis-naphthalene dihydrodiol. aelsindia.com This is then dehydrogenated to form 1,2-dihydroxynaphthalene. The aromatic ring of this intermediate is subsequently cleaved, typically through either a meta-cleavage pathway to form compounds that enter the catechol pathway or an ortho-cleavage pathway leading to the gentisate route. frontiersin.orgnih.gov Ultimately, these pathways break down the aromatic structure into simpler organic acids, such as pyruvate (B1213749) and acetaldehyde, which can be utilized by the microorganism for energy and growth, leading to mineralization (conversion to CO2 and water). nih.govaelsindia.com

Studies on specific bacterial strains have identified various metabolites. For example, Bacillus badius transforms 1-naphthol into intermediates including naphthalene dihydrodiol, catechol, and 3,4-dihydroxybenzoic acid. aelsindia.com Similarly, the degradation of 2-naphthol by fungi (Aspergillus niger) and bacteria (Bacillus subtilis) has been shown to produce 1,2-naphthalene-diol and 1,2-naphthoquinone. nih.gov

Table 2: Key Intermediates in the Biodegradation of Naphthol and Naphthalene

| Initial Compound | Microorganism Type | Key Intermediates/Products | Metabolic Pathway | Reference |

|---|---|---|---|---|

| 1-Naphthol | General | 1-Naphthol-3,4-oxide, 1,4-Naphthoquinone | Oxidation | wikipedia.org |

| 1-Naphthol (alpha-Naphthol) | Bacillus badius | Naphthalene dihydrodiol, Catechol, 3,4-Dihydroxy-benzoic acid | Dioxygenase action, Ring cleavage | aelsindia.com |

| 2-Naphthol | Aspergillus niger, Bacillus subtilis | 1,2-Naphthalene-diol, 1,2-Naphthoquinone | Hydroxylation, Oxidation | nih.gov |

| Naphthalene | Pseudomonas sp. | cis-1,2-Dihydroxy-1,2-dihydronaphthalene, Salicylate, Catechol, Gentisate | Upper and Lower Naphthalene Pathways | frontiersin.orgnih.gov |

| Naphthalene | Bacillus thermoleovorans (Thermophilic) | 2,3-Dihydroxynaphthalene, 2-Carboxycinnamic acid, Phthalic acid | Thermophilic degradation pathway | nih.gov |

Sorption and Mobility in Soil and Aquatic Matrices

The mobility of this compound in the environment is largely controlled by its tendency to sorb (adhere) to soil particles, sediments, and dissolved organic matter. The extent of sorption is a key factor in its potential for leaching into groundwater or transport in surface waters.

Sorption of naphthols is strongly influenced by the organic carbon content of the soil or sediment. nih.govresearchgate.net The carbon-normalized partition coefficient (Koc) is often used to describe this relationship. Studies on α-naphthol (1-naphthol) have shown a linear relationship between its Koc value and the aromaticity of the humic acids and other organic substances in the soil. cdnsciencepub.com This indicates that the chemical structure and composition of the soil organic matter (SOM), not just its quantity, are critical. nih.govresearchgate.net Aliphatic-rich components of SOM, in addition to aromatic moieties, can exhibit high sorption capacities. researchgate.net

Besides organic matter, other factors influence sorption:

Clay Minerals: Clay surfaces can bind naphthols, with minerals like montmorillonite (B579905) showing stronger binding than kaolinite (B1170537) due to different surface interactions. mdpi.com

Salinity: In aquatic environments, particularly marine systems, increasing salinity tends to increase the sorption of naphthols to sediments. researchgate.net This is attributed to a "salting-out" effect, which decreases the compound's solubility in water and favors partitioning to the solid phase. researchgate.net

Temperature: Sorption of naphthols is generally an exothermic process, meaning that sorption decreases as temperature increases. researchgate.netfrontiersin.org

Hysteresis: The sorption of naphthols and related compounds can exhibit hysteresis, where the compound is more resistant to desorption (release) than predicted by its initial sorption behavior. researchgate.netacs.org This suggests that a fraction of the compound can become sequestered or irreversibly bound within the soil matrix, reducing its bioavailability and mobility over time.

The sorption behavior of 1-naphthol is complex and depends on the specific properties of the environmental matrix. nih.gov The interplay of these factors determines whether this compound will remain bound to solids or be transported in the aqueous phase.

Table 3: Factors Influencing the Sorption of Naphthol Compounds

| Factor | Effect on Sorption | Underlying Mechanism | Reference |

|---|---|---|---|

| Soil/Sediment Organic Carbon | Increases sorption | Partitioning into the organic matter phase. Both aromatic and aliphatic components are important. | nih.govresearchgate.netcdnsciencepub.comresearchgate.net |

| Salinity (Ionic Strength) | Increases sorption | "Salting-out" effect reduces aqueous solubility, favoring partitioning to solids. | researchgate.net |

| Temperature | Decreases sorption | Sorption is typically an exothermic process. | researchgate.netfrontiersin.org |

| Clay Minerals | Increases sorption | Surface adsorption via electrostatic and other interactions. | mdpi.com |

| Sorption-Desorption Hysteresis | Reduces mobility/availability over time | Slow diffusion into condensed organic matter or micropores; irreversible binding. | researchgate.netacs.org |

Q & A

Q. What are the recommended synthetic routes for 1-Naphthol-3-methanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound can be approached via electrophilic substitution or hydroxylation of naphthalene derivatives. For example, radical-mediated trifluoromethylation (analogous to methods for 1-(Trifluoromethoxy)naphthalene-4-methanol) may be adapted by substituting reagents to introduce the hydroxyl and methyl groups at the 1- and 3-positions, respectively . Optimization involves:

- Catalyst Selection : Transition metal catalysts (e.g., Fe or Cu) improve regioselectivity.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature Control : Reactions typically proceed at 60–80°C to balance yield and side-product formation.

- Data Table : Example reaction conditions from analogous compounds:

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Naphthalene | FeCl₃ | DMF | 70 | 65 | |

| 1-Methylnaphthol | Cu(OAc)₂ | AcCN | 80 | 72 |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water mobile phase resolves impurities .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm).

- FT-IR : Hydroxyl stretch (~3200 cm⁻¹) and C-O bond (~1250 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 174.1) .

Advanced Questions

Q. How should researchers design toxicological studies to assess systemic effects of this compound exposure?

- Inclusion Criteria :

- Species : Rodents (rats/mice) for in vivo models; human cell lines (e.g., HepG2) for in vitro assays.

- Exposure Routes : Oral (gavage), inhalation (aerosolized), or dermal (patch testing).

- Endpoints : Hepatic/renal function markers (ALT, BUN), oxidative stress (GSH levels), and histopathology.

- Data Table : Key parameters from ATSDR’s toxicological framework :

| Health Outcome | Assay Type | Measurement Frequency |

|---|---|---|

| Hepatic Effects | Serum ALT/AST | 24h, 7d, 14d |

| Oxidative Stress | GSH/GSSG Ratio | 48h post-exposure |

| Histopathology | H&E Staining | Terminal sacrifice |

Q. What methodologies resolve contradictions in reported bioactivity data of naphthol derivatives?

- Methodological Answer : Address discrepancies via:

- Meta-Analysis : Aggregate data from peer-reviewed studies (exclude non-peer-reviewed sources per ATSDR guidelines) .

- Constraint-Based Simulation : Use computational models to identify over-constrained variables (e.g., inconsistent dosing regimens) and refine experimental parameters .

- Mechanistic Studies : Probe reaction pathways (e.g., hydroxyl radical formation) to clarify conflicting toxicity outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.